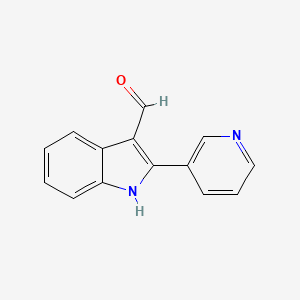

2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Overview

Description

Pyridinyl-indole compounds are a class of organic compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and an indole ring (a fused bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). These compounds are often used in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of pyridinyl-indole compounds can be complex and may involve several steps. The exact method would depend on the specific substituents on the pyridine and indole rings. For example, a study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyridinyl-indole compounds can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The exact structure would depend on the specific substituents on the pyridine and indole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl-indole compounds would depend on their specific structure. For example, a study describes the melting point and yield of a specific pyridinyl-indole compound .Scientific Research Applications

Antimicrobial Activity

The indole core of 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is known for its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities . These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, showing promising results in combating drug-resistant strains.

Anti-Fibrosis Activity

Indole derivatives, including 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, have been studied for their anti-fibrotic activities . These compounds have shown potential in inhibiting the proliferation of hepatic stellate cells, which play a crucial role in the development of liver fibrosis. This suggests a therapeutic potential for treating chronic liver diseases.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-pyridin-3-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-12-11-5-1-2-6-13(11)16-14(12)10-4-3-7-15-8-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVYVEPAYPBNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378029 | |

| Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95854-06-1 | |

| Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)